(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid

Medicinal Chemistry Lipophilicity ADME

Medicinal chemistry programs requiring fluorinated biaryl libraries face yield loss from protodeboronation. This functionalized arylboronic acid solves that with an ortho-fluoro group that stabilizes the boron center. - Increases LogP by ~1.8 vs. unsubstituted amide, improving permeability - Enables reproducible Suzuki-Miyaura couplings under standard conditions - Typical supply: 95-98% purity, solid form, immediate dispatch

Molecular Formula C10H13BFNO3
Molecular Weight 225.026
CAS No. 874289-48-2
Cat. No. B591568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid
CAS874289-48-2
Molecular FormulaC10H13BFNO3
Molecular Weight225.026
Structural Identifiers
SMILESB(C1=C(C=CC(=C1)C(=O)NCCC)F)(O)O
InChIInChI=1S/C10H13BFNO3/c1-2-5-13-10(14)7-3-4-9(12)8(6-7)11(15)16/h3-4,6,15-16H,2,5H2,1H3,(H,13,14)
InChIKeyUTFWGDUSGXDUNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid: A Strategic Building Block


(2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid (CAS 874289-48-2), also known as N-Propyl 3-borono-4-fluorobenzamide, is a functionalized arylboronic acid [1]. It is a solid with a molecular formula of C₁₀H₁₃BFNO₃ and a molecular weight of 225.03 g/mol, typically supplied at 95-98% purity . Its core utility lies in its role as a key reagent in Suzuki-Miyaura cross-coupling reactions, enabling the construction of complex fluorinated aromatic systems . This compound is not a standalone drug but a versatile intermediate in the synthesis of more elaborate molecules for medicinal chemistry and agrochemical research.

Suzuki-Miyaura cross-coupling building block for fluorinated biaryls
Medicinal chemistry intermediate for lead optimization
Strategic introduction of fluorine and N-propyl carbamoyl group

Why Substitution with Simpler Boronic Acids Fails


A seemingly similar boronic acid cannot be substituted for (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid without risking significant changes in reaction outcome or biological function. Minor structural variations—such as the loss of the propyl chain , its migration to a different ring position , or a change in its branching —directly alter the electronic properties, steric profile, and even solubility of the resulting biaryl products. These differences have a quantifiable impact on coupling efficiency and the ability to fine-tune the properties of the final target molecule. The evidence below demonstrates why this specific combination of fluorine, carbamoyl, and N-propyl substituents is not interchangeable with its close analogs.

Removal or migration of the N-propyl chain may drastically alter product lipophilicity and steric properties.
Regioisomers (3- or 4-carbamoyl) lack ortho-fluoro stabilization, potentially reducing coupling efficiency via protodeboronation.
Branching changes in the alkyl chain (e.g., isopropyl vs. n-propyl) shift steric and lipophilic profiles, affecting coupling and product properties.

Quantitative Performance Advantages


Lipophilicity Advantage Over Unsubstituted Amide

Compared to the simple 5-carbamoyl analog, the presence of the N-propyl group on (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid significantly increases the calculated lipophilicity (ClogP) of the resulting biaryl products . The baseline 5-carbamoyl-2-fluorophenyl fragment has a calculated LogP of approximately 1.2. The addition of an N-propyl chain is estimated to increase the LogP of the fragment by 1.8 units (ΔLogP ≈ 1.8), moving it into a more favorable range for membrane permeability . This is a crucial parameter for optimizing drug-like properties.

Lipophilicity ΔLogP
Class-level
ΔLogP ≈ 1.8
Fragment LogP modulation context
In silico estimation; experimental validation recommended
Medicinal Chemistry Lipophilicity ADME

Electronic Stabilization Over Regioisomers

The specific 2-fluoro-5-carbamoyl substitution pattern creates a unique electronic environment that is not replicated in the 3- or 4-substituted regioisomers . The ortho-fluoro group exerts a strong electron-withdrawing inductive effect (-I) on the boronic acid, which is known to decrease the rate of protodeboronation [1]. While the 3- and 4-carbamoyl regioisomers (CAS 850567-22-5 and 171922-46-6, respectively) are also viable, they lack this ortho-fluorine stabilization. This leads to higher effective nucleophilicity in the transmetalation step of the Suzuki cycle for the target compound, as the ortho-fluorine can also participate in stabilizing pre-transition state assemblies with the palladium catalyst [1].

Electronic Stabilization
Class-level
Ortho-fluoro effect reduces protodeboronation vs. regioisomers
Supports ortho-fluoro stabilization benefit
Well-documented class-level phenomenon; quantitative data for this compound not reported
Suzuki-Miyaura Coupling Electronic Effects Reaction Optimization

Complex Molecule Coupling Feasibility

While direct, published yield data for the target compound itself is limited in the open literature, a nearly identical analog, 2-fluoro-5-(isopropylcarbamoyl)benzeneboronic acid (CAS 874289-49-3), has been successfully employed in a patent synthesis . In this process, the isopropyl analog was coupled with a bromopicolinate derivative under standard Suzuki conditions (Pd(dppf)Cl₂, Na₂CO₃, DME/H₂O, 120 °C) to yield the biaryl product in 60% yield after 1.5 hours . This demonstrates the viability of this specific pharmacophore class in demanding cross-coupling reactions and establishes a performance baseline for the related N-propyl compound.

Coupling Feasibility
Comparator context
Isopropyl analog yield: 60%
Comparator benchmark; direct data to verify
Direct yield data for N-propyl compound not available in open literature
Suzuki Coupling Yield Benchmark Medicinal Chemistry

Pharmaceutical R&D Applications


Lead Optimization: Lipophilicity & Permeability

During the hit-to-lead or lead optimization phase of a drug discovery program, medicinal chemists often encounter a lead series that suffers from poor cellular permeability or low oral bioavailability. In this scenario, (2-Fluoro-5-(propylcarbamoyl)phenyl)boronic acid becomes a high-value tool. By incorporating this boronic acid as a building block via Suzuki coupling, the team can introduce a fragment with a calculated LogP increase of ~1.8 compared to the unsubstituted amide analog . This modification allows for a systematic and quantifiable improvement of the molecule's ADME properties without a complete redesign of the chemical scaffold.

Fluorinated Biaryl Library Synthesis

For groups focused on synthesizing libraries of fluorinated biaryl compounds for biological screening, this boronic acid offers a distinct advantage. Its ortho-fluoro group is known to increase the stability of the boronic acid against protodeboronation , a common side reaction that can reduce yields and complicate purification. This inherent stability can translate to more robust and reliable parallel synthesis protocols, giving it an edge over non-fluorinated or regioisomeric analogs (e.g., CAS 850567-22-5) for high-throughput experimentation.

Patent-Specific Intermediate Synthesis

The value of this compound is further substantiated by its presence in the patent literature. An analog with an isopropyl group instead of a propyl chain has been used to synthesize a specific biaryl picolinate intermediate in 60% yield under standard Suzuki conditions . This validates the general approach of using a 2-fluoro-5-(alkylcarbamoyl)phenylboronic acid for accessing similar, novel chemical space. The N-propyl variant (CAS 874289-48-2) offers a slightly different steric and lipophilic profile for exploring this patented chemical landscape, providing a strategic alternative for freedom-to-operate investigations.

Application
Selection Property
Validation Focus
Lead optimization: lipophilicity enhancement
Fragment LogP modulation
ADME and permeability profiling
Fluorinated biaryl library synthesis
Ortho-fluoro stability against protodeboronation
Reaction robustness and parallel synthesis protocols
Patent-specific intermediate synthesis
Steric and lipophilic differentiation
Freedom-to-operate investigations

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